molecular formula C17H18N2O2S B5887923 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5887923
M. Wt: 314.4 g/mol
InChI Key: BRGCZUANWGYYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as EMD 57283, is a small molecule compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thieno[2,3-d]pyrimidine derivatives and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 has been found to be a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This makes 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 a promising candidate for the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer.

Mechanism of Action

The mechanism of action of 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 involves the inhibition of the JAK/STAT signaling pathway. Specifically, 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 targets the JAK family of tyrosine kinases, which are involved in the activation of STAT proteins. By inhibiting JAK activity, 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 prevents the activation of downstream STAT proteins, which in turn leads to the inhibition of various cellular processes such as cytokine production, cell proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 are largely dependent on its inhibition of the JAK/STAT signaling pathway. By inhibiting JAK activity, 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in various inflammatory and autoimmune diseases. In addition, 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 for lab experiments is its relatively high potency and selectivity for JAK inhibition. This makes it a useful tool for studying the JAK/STAT signaling pathway and its role in various cellular processes. However, one of the limitations of 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283. One possible direction is to investigate its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. Another direction is to explore its anti-cancer properties and its potential use as a cancer therapy. Additionally, further studies could be conducted to optimize the synthesis of 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 57283 involves the reaction of 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by column chromatography. The overall yield of the synthesis is around 60%.

properties

IUPAC Name

5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-5-14-10(2)22-16-15(14)17(20)19(11(3)18-16)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGCZUANWGYYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=N2)C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

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